molecular formula C22H18O2 B14293036 (2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone) CAS No. 114627-38-2

(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone)

Cat. No.: B14293036
CAS No.: 114627-38-2
M. Wt: 314.4 g/mol
InChI Key: BDOCHDSWRRVXAE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-benzoylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-benzoylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-4-benzoylbenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-benzoylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dimethyl-4-benzoylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of UV filters, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-benzoylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of specific enzymes or the modulation of receptor activity. Detailed studies on its molecular interactions are essential to understand its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a UV filter.

    4,4’-Dimethylbenzophenone: A similar compound with two methyl groups at the para positions, used in similar applications.

    2,4-Dimethylbenzophenone: Another derivative with methyl groups at different positions, exhibiting distinct chemical properties.

Uniqueness

2,5-Dimethyl-4-benzoylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.

Properties

CAS No.

114627-38-2

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

(4-benzoyl-2,5-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C22H18O2/c1-15-13-20(22(24)18-11-7-4-8-12-18)16(2)14-19(15)21(23)17-9-5-3-6-10-17/h3-14H,1-2H3

InChI Key

BDOCHDSWRRVXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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